Ensulizole (Standard)

Descripción

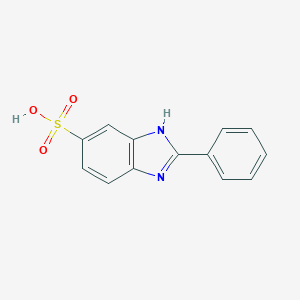

Ensulizole, also known as 2-phenylbenzimidazole-5-sulfonic acid, is a water-soluble sunscreen agent that absorbs strongly at UV-B wavelengths. It is commonly found in cosmetic products and sunscreen formulas in combination with other UV filter compounds due to its minimal protection against UV-A wavelengths. Due to its water solubility, ensulizole is commonly used in products formulated to feel light and less oily. It was demonstrated by studies that ensulizole treatment provided protection against cyclobutane pyrimidine dimers and photosensitized the formation of oxidized guanine bases after UV-A or UV-B exposure. According to the FDA, the maximal approved concentration of ensulizole is 148 mM although concentrations ranging between 74 and 148mM can be found in commercial sunscreen products.

ENSULIZOLE is a small molecule drug with a maximum clinical trial phase of II.

sunscreening agent; structure in first source

Propiedades

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJGUGAGLDPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038852 | |

| Record name | Ensulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27503-81-7 | |

| Record name | 2-Phenylbenzimidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ensulizole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ensulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENSULIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300, decomposes at 410 | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of phenylbenzimidazole sulfonic acid, a prominent UVB filter in the pharmaceutical and cosmetic industries. This document details the primary synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and process visualizations to aid researchers and professionals in drug development and related fields.

Introduction

Phenylbenzimidazole sulfonic acid, also known as Ensulizole, is a water-soluble organic compound valued for its strong absorption of UVB radiation. Its synthesis is primarily achieved through two principal routes: the direct sulfonation of 2-phenylbenzimidazole and the condensation of 3,4-diaminobenzenesulfonic acid with benzaldehyde. The choice of synthetic pathway often depends on factors such as desired purity, yield, and environmental considerations. This guide will explore both methods in detail.

Synthetic Pathways

There are two primary pathways for the synthesis of phenylbenzimidazole sulfonic acid. The following sections provide a detailed description of each method.

Method 1: Direct Sulfonation of 2-Phenylbenzimidazole

This widely used method involves the electrophilic aromatic substitution of 2-phenylbenzimidazole with a sulfonating agent, typically concentrated sulfuric acid. The reaction proceeds by the introduction of a sulfonic acid group onto the benzimidazole ring.

A significant challenge in this method is the potential formation of isomeric byproducts, particularly 2-phenylbenzimidazole-4-sulfonic acid, which can be difficult to separate from the desired 2-phenylbenzimidazole-5-sulfonic acid.[1] Reaction conditions, such as temperature and the use of catalysts, can be optimized to favor the formation of the desired isomer and improve overall yield and purity.[2]

Method 2: Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde

An alternative route to phenylbenzimidazole sulfonic acid involves the condensation reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde. This method can offer advantages in terms of regioselectivity, potentially reducing the formation of unwanted isomers.[3][4] The reaction is typically carried out in an aqueous solution at a controlled pH.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the two primary synthesis methods, providing a basis for comparison.

| Parameter | Method 1: Direct Sulfonation | Method 2: Condensation | Reference |

| Starting Materials | 2-Phenylbenzimidazole, Concentrated Sulfuric Acid | 3,4-Diaminobenzenesulfonic Acid, Benzaldehyde, Sodium Metabisulfite | [3][4][5] |

| Key Reagent Molar Ratio | 2-Phenylbenzimidazole : Sulfuric Acid (approx. 1:7.4) | 3,4-Diaminobenzenesulfonic Acid : Benzaldehyde (approx. 1:1.08) | [4][5] |

| Reaction Temperature | 40-85°C | 60-80°C | [3][5] |

| Typical Yield | 91.1% | High | [3][5] |

| Purity of Crude Product | 93.4% (with 6.25% isomer) | High | [3][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Method 1: Direct Sulfonation of 2-Phenylbenzimidazole

Materials:

-

2-Phenylbenzimidazole (40 g, 0.206 mol)

-

Concentrated Sulfuric Acid (150 g, 1.53 mol)

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, carefully add 40 g of 2-phenylbenzimidazole to 150 g of concentrated sulfuric acid in five portions, maintaining the temperature between 40-50°C.[5]

-

After the addition is complete, heat the reaction mixture to 85°C.[5]

-

Maintain the reaction at 85°C until the concentration of 2-phenylbenzimidazole is less than 1%, as monitored by a suitable analytical technique (e.g., HPLC).[5]

-

Cool the reaction mixture and slowly add it to 300 g of water with stirring.

-

Heat the resulting suspension to 80°C and stir for 1 hour.[5]

-

Filter the hot suspension to collect the crude product.

-

Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again.[5]

-

Dry the purified product under vacuum to yield 2-phenylbenzimidazole-5-sulfonic acid.[5]

Protocol for Method 2: Condensation of 3,4-Diaminobenzenesulfonic Acid with Benzaldehyde

Materials:

-

3,4-Diaminobenzenesulfonic Acid (1.0 mol)

-

Benzaldehyde (116 g, 1.08 mol)

-

Sodium Metabisulfite (Na₂S₂O₅) (200 g)

-

Sodium Hydroxide (45-50% solution)

-

Deionized Water (1250 mL)

-

Oxidizing agent (e.g., potassium permanganate) and activated carbon for further purification (optional).

Procedure:

-

To 1250 mL of water, add 1.0 mol of 3,4-diaminobenzenesulfonic acid.

-

Adjust the pH to 5.5 by the dropwise addition of a 45-50% sodium hydroxide solution to achieve a clear solution.[4]

-

Add 200 g of sodium metabisulfite to the solution.

-

Heat the mixture to 60°C.[4]

-

Gradually add 116 g (1.08 mol) of benzaldehyde to the reaction mixture.[4]

-

Maintain the reaction at 60-80°C for 0.5-2 hours.[3]

-

Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).[3]

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

For higher purity, the product can be redissolved in dilute sodium hydroxide, treated with an oxidizing agent and activated carbon, filtered, and reprecipitated by acidification.

Purification

Post-synthesis purification is critical to achieve the high purity required for pharmaceutical and cosmetic applications. Common purification techniques include:

-

Precipitation and Washing: As described in the experimental protocols, precipitating the product from the reaction mixture by adding it to water, followed by thorough washing, is an effective initial purification step.[1][5]

-

Recrystallization: This technique can be employed to achieve higher purity by dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.[1]

-

Decolorization: Treatment with activated carbon and an oxidizing agent like potassium permanganate can be used to remove colored impurities, resulting in a white final product suitable for cosmetic use.

Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and purification of phenylbenzimidazole sulfonic acid.

Caption: Workflow for the synthesis of phenylbenzimidazole sulfonic acid via direct sulfonation.

Caption: Workflow for the synthesis of phenylbenzimidazole sulfonic acid via condensation.

References

- 1. Phenylbenzimidazole sulphonic acid | Benchchem [benchchem.com]

- 2. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]

- 3. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]

- 4. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]

- 5. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

Investigating the Generation of Reactive Oxygen Species by Ensulizole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid), a water-soluble UVB filter, is widely utilized in sunscreen formulations for its efficacy in absorbing high-energy solar radiation. However, a growing body of evidence indicates that upon absorption of ultraviolet (UV) radiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms underlying Ensulizole-induced ROS production, the resultant cellular damage, and the experimental methodologies employed for its investigation. This document is intended to serve as a resource for researchers in the fields of dermatology, pharmacology, and drug development, offering insights into the photochemical properties of this common sunscreen agent.

Introduction

While providing protection against the immediate damaging effects of UVB radiation, such as erythema, the photosensitizing properties of certain sunscreen agents like Ensulizole are a subject of ongoing research. The generation of ROS by these compounds can paradoxically contribute to oxidative stress in the skin, a key factor in photoaging and photocarcinogenesis. Understanding the mechanisms and quantifying the extent of ROS production by Ensulizole is therefore critical for a complete assessment of its safety and efficacy.

Mechanism of ROS Generation by Ensulizole

Upon absorption of UVA and UVB radiation, Ensulizole is excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state of Ensulizole can then initiate photochemical reactions that generate ROS through two primary mechanisms, known as Type I and Type II photosensitization.[1][2][3]

-

Type I Photosensitization: The excited Ensulizole molecule can react directly with substrate molecules (e.g., lipids, proteins, or DNA) through electron or hydrogen transfer, generating radical ions or free radicals. These radicals can subsequently react with molecular oxygen to produce superoxide anions (O₂•⁻) and other ROS.[3]

-

Type II Photosensitization: The excited triplet state of Ensulizole can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[1][3]

The generated ROS, including singlet oxygen, superoxide anion, and hydroxyl radicals, can then inflict damage on various cellular components.[2]

Cellular Consequences of Ensulizole-Induced ROS

The ROS generated by photoactivated Ensulizole can lead to a range of detrimental cellular effects:

-

DNA Damage: Ensulizole has been shown to photosensitize the formation of oxidized guanine bases in DNA, a form of oxidative DNA damage.[1][4] This type of lesion is mutagenic and can contribute to the initiation of skin cancers.

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process can disrupt membrane integrity and function.

-

Protein Oxidation: Amino acid residues in proteins are susceptible to oxidation by ROS, which can lead to loss of protein function and cellular dysregulation.

Quantitative Analysis of Ensulizole-Induced ROS Production

Illustrative Data

The following tables present hypothetical yet plausible quantitative data to illustrate the dose-dependent generation of ROS by Ensulizole upon UV exposure. These values are for demonstrative purposes and should be experimentally determined.

Table 1: Dose-Dependent ROS Generation by Ensulizole in HaCaT Keratinocytes (DCFDA Assay)

| Ensulizole Concentration (µM) | UVA Dose (J/cm²) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| 0 (Control) | 10 | 100 ± 15 | 1.0 |

| 50 | 10 | 250 ± 25 | 2.5 |

| 100 | 10 | 450 ± 30 | 4.5 |

| 200 | 10 | 700 ± 50 | 7.0 |

Table 2: Singlet Oxygen Quantum Yield of Ensulizole

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Ensulizole | Phosphate Buffer (pH 7.4) | Data not available in literature |

| Rose Bengal (Reference) | Ethanol | 0.75 |

Note: The singlet oxygen quantum yield for Ensulizole is a critical parameter that requires experimental determination.

Signaling Pathways Activated by Ensulizole-Induced ROS

The oxidative stress induced by Ensulizole-generated ROS can activate several intracellular signaling pathways, ultimately leading to cellular responses such as inflammation and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

ROS are known activators of the MAPK signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways. Activation of these pathways is implicated in stress responses and apoptosis.

Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. ROS can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Intrinsic Apoptosis Pathway

Sustained oxidative stress can lead to mitochondrial dysfunction and the initiation of the intrinsic pathway of apoptosis, involving the release of cytochrome c and the activation of a caspase cascade.

Experimental Protocols

Detection of Intracellular ROS using DCFDA Assay

This protocol describes the measurement of general oxidative stress in cultured cells, such as human keratinocytes (HaCaT), upon exposure to Ensulizole and UV radiation.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

Ensulizole

-

UVA/UVB light source

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Treat the cells with various concentrations of Ensulizole in PBS for 1 hour.

-

Expose the cells to a controlled dose of UVA or UVB radiation.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Identification of Specific ROS using Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy with spin trapping is a highly specific method for the detection and identification of short-lived radical species.

Materials:

-

Ensulizole solution

-

Spin trap (e.g., DMPO for superoxide and hydroxyl radicals, TEMP for singlet oxygen)

-

UVA/UVB light source

-

ESR spectrometer

Procedure:

-

Prepare a solution of Ensulizole in a suitable solvent (e.g., phosphate buffer).

-

Add the spin trapping agent to the solution.

-

Transfer the solution to a quartz flat cell suitable for ESR measurements.

-

Place the cell in the cavity of the ESR spectrometer.

-

Irradiate the sample with a UVA/UVB source while simultaneously recording the ESR spectrum.

-

Analyze the resulting spectrum to identify the characteristic hyperfine splitting patterns of the spin adducts, which are indicative of the specific ROS trapped.

Conclusion

The generation of reactive oxygen species by Ensulizole upon UV exposure is a significant aspect of its photochemical behavior. This technical guide has outlined the fundamental mechanisms, cellular consequences, and experimental approaches to investigate this phenomenon. While Ensulizole is an effective UVB absorber, its potential to induce oxidative stress warrants careful consideration in the formulation of photoprotective products. Further research, particularly in obtaining quantitative data on ROS production under various conditions, is essential for a comprehensive understanding of the risk-benefit profile of Ensulizole in sunscreen applications.

References

Preliminary In Vitro Biological Effects of Ensulizole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble UVB filter commonly used in sunscreen formulations. While primarily acting as a protective agent against harmful ultraviolet radiation, preliminary in vitro studies have explored its broader biological effects. This technical guide provides an in-depth overview of the key in vitro findings related to Ensulizole's genotoxicity, phototoxicity, and its impact on cellular signaling pathways.

Data Presentation

Genotoxicity and Phototoxicity Studies

A battery of in vitro tests has been conducted to assess the genotoxic and phototoxic potential of Ensulizole. The results are summarized below.

| Assay | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Conclusion | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Not specified in available abstracts | With and Without | No increase in revertant colonies | Non-mutagenic | Herbold, 1992[1] |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) | 2.8, 3.8, and 5 µL/mL | With and Without | No statistically significant increase in chromosome aberrations | Non-clastogenic | Putman and Morris, 1991[1] |

| 3T3 Neutral Red Uptake (NRU) Phototoxicity Test | BALB/c mouse fibroblast 3T3 | 391–50,000 mg/L | Not Applicable | Photoirritation Factor (PIF) = 1.4 | Non-phototoxic | (SCCP 2006)[1] |

Photosensitized DNA Damage

Upon exposure to UVA and UVB radiation, Ensulizole has been shown to act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

| Endpoint | Experimental Condition | Key Findings | Reference |

| Oxidized Guanine Formation | In vitro (isolated DNA) and in cellulo with UVA/UVB irradiation | Photosensitized the formation of oxidized guanines. | Bastien et al., 2010[1] |

| DNA Strand Breaks | In vitro (isolated DNA) with UVA/UVB irradiation | Induced DNA strand breaks. | Bastien et al., 2010[1] |

| Cyclobutane Pyrimidine Dimer (CPD) Formation | In cellulo with UVB exposure | Protected against the formation of CPDs. | Bastien et al., 2010[1] |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

Methodology:

-

Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of Ensulizole on a minimal agar plate containing a trace amount of histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high growth rate.

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

-

Exposure: CHO cell cultures are treated with different concentrations of Ensulizole.

-

Cell Harvest: After a suitable treatment period, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

-

Chromosome Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. Chromosome spreads are then prepared on microscope slides.

-

Analysis: The slides are stained, and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-related increase in the frequency of aberrant cells indicates clastogenic activity.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This assay is used to identify the phototoxic potential of a substance, which is a toxic response elicited by the substance upon exposure to light.

Methodology:

-

Cell Line: BALB/c 3T3 mouse fibroblasts are used.

-

Exposure: Two sets of 96-well plates containing 3T3 cells are prepared. Both sets are treated with a range of concentrations of Ensulizole.

-

Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other plate is kept in the dark.

-

Incubation: The cells are incubated for a further 24 hours.

-

Viability Assessment: The viability of the cells is determined using the neutral red uptake assay. Neutral red is a vital dye that is taken up and stored in the lysosomes of viable cells.

-

Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 without UV by the IC50 with UV. A PIF greater than 5 is generally considered to indicate phototoxic potential.

Signaling Pathways and Experimental Workflows

Photosensitized DNA Damage and Potential Cellular Response

Upon exposure to UV radiation, Ensulizole can absorb photons and transition to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can subsequently damage cellular components, including DNA, primarily by oxidizing guanine bases to form 8-oxoguanine (8-oxoG) and inducing DNA strand breaks. This oxidative DNA damage can trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR).

Experimental Workflow for In Vitro Genotoxicity and Phototoxicity Testing

The assessment of Ensulizole's biological effects follows a structured workflow, starting from initial cytotoxicity screening to more specific genotoxicity and phototoxicity assays.

Conclusion

In vitro studies indicate that Ensulizole is non-mutagenic and non-clastogenic under the tested conditions.[1] It is also considered non-phototoxic based on the 3T3 NRU assay.[1] However, upon exposure to UV radiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species that cause oxidative DNA damage, specifically the formation of oxidized guanines and DNA strand breaks.[1] While it protects against the formation of cyclobutane pyrimidine dimers, its potential to induce oxidative DNA damage warrants further investigation into the activation of DNA damage response pathways and the long-term cellular consequences. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to further explore the biological effects of Ensulizole and other UV filters.

References

An In-depth Technical Guide to the Phototoxicity of Ensulizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble UVB filter commonly used in sunscreen and other cosmetic formulations. While effective in absorbing UVB radiation, concerns have been raised regarding its potential to induce phototoxicity upon exposure to ultraviolet (UV) light. This technical guide provides a comprehensive overview of the current state of research on Ensulizole's phototoxic effects, focusing on the underlying mechanisms, experimental evaluation, and the resulting cellular damage. The information is intended to serve as a resource for researchers and professionals involved in the development and safety assessment of sunscreen agents and other photoprotective products.

Data Presentation

Phototoxicity Assessment

The phototoxicity of Ensulizole has been evaluated in vitro using the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which is the standard regulatory assay. The results from these studies have been somewhat conflicting, highlighting the need for further investigation.

| Cell Line | Assay | Ensulizole Concentration | Irradiation Conditions | Photoirritation Factor (PIF) | Outcome | Reference |

| BALB/c mouse fibroblast 3T3 | Neutral Red Uptake | 0.000272% to 0.004% | 1.7 mW/cm² for 50 min | 0 | Non-phototoxic | [1] |

| BALB/c mouse fibroblast 3T3 | Neutral Red Uptake | 391–50,000 mg/L | Not specified | Not reported | Cytotoxicity observed in both irradiated and non-irradiated samples | [1] |

Note: A Photoirritation Factor (PIF) greater than 5 is typically considered indicative of phototoxic potential.

Reactive Oxygen Species (ROS) Generation

Upon UV irradiation, Ensulizole can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) through both Type I and Type II mechanisms.[2] Singlet oxygen (¹O₂) is a key ROS species generated via the Type II pathway. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Ensulizole (PBSA) | Acetonitrile (MeCN) | 0.04 | N/A |

| Ensulizole (PBSA) | Deuterium Oxide (D₂O) | 0.05 | N/A |

DNA Damage

The generation of ROS by photoactivated Ensulizole can lead to oxidative damage to cellular macromolecules, most notably DNA. The primary form of DNA damage observed is the oxidation of guanine bases to form 8-oxo-7,8-dihydroguanine (8-oxoguanine).[2][3] This can lead to DNA strand breaks.[1][4] While the mechanism is established, specific quantitative data on the extent of DNA damage induced by Ensulizole under various conditions are limited in the available literature.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This assay is the internationally recognized standard for in vitro phototoxicity testing.[5][6][7][8][9]

-

Cell Culture: BALB/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.

-

Treatment: The cells are washed and incubated with various concentrations of Ensulizole in a suitable buffer or medium for a defined period (e.g., 1 hour). Two plates are prepared for each concentration series.

-

Irradiation: One of the two plates is exposed to a non-cytotoxic dose of simulated solar light (UVA-vis), while the other plate is kept in the dark as a control. A common irradiation dose is 5 J/cm² UVA.[5]

-

Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.

-

Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is incorporated into the lysosomes of viable cells. After an incubation period (e.g., 3 hours), the cells are washed to remove excess dye.

-

Dye Extraction and Quantification: The incorporated dye is extracted from the cells using a destain solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

-

Data Analysis: The cell viability is calculated for both the irradiated and non-irradiated plates. The IC50 values (the concentration of the test substance that reduces cell viability by 50%) are determined for both conditions. The Photoirritation Factor (PIF) is then calculated as the ratio of the IC50 without irradiation to the IC50 with irradiation.

Quantification of Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield (ΦΔ) is crucial for assessing the photosensitizing potential of a compound. This can be achieved through direct or indirect methods.

-

Direct Method (Phosphorescence Detection): This method involves the time-resolved measurement of the near-infrared phosphorescence emitted by singlet oxygen (at ~1270 nm) upon its decay to the triplet ground state. A pulsed laser is used to excite the photosensitizer (Ensulizole), and a sensitive near-infrared detector is used to capture the phosphorescence signal. The quantum yield is determined by comparing the intensity of the signal to that of a standard photosensitizer with a known ΦΔ under identical conditions.

-

Indirect Method (Chemical Trapping): This method relies on the use of a chemical probe that reacts specifically with singlet oxygen to produce a measurable change, such as an increase in fluorescence or absorbance. A common probe is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen. The rate of bleaching is monitored spectrophotometrically and compared to the rate observed with a reference photosensitizer to calculate the ΦΔ.

Assessment of Oxidative DNA Damage (8-oxoguanine)

Several techniques can be employed to quantify the formation of 8-oxoguanine in DNA following exposure to Ensulizole and UV radiation.

-

Chromatographic Methods (HPLC-ECD/MS): This is a highly sensitive and quantitative method.

-

DNA Isolation: DNA is extracted from cells exposed to Ensulizole and UV light.

-

DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The amount of 8-oxodeoxyguanosine is quantified using an electrochemical detector (ECD) or a mass spectrometer (MS). The results are typically expressed as the number of 8-oxoguanine lesions per 10^5 or 10^6 guanines.[10]

-

-

Immunochemical Methods (ELISA or Immunofluorescence): These methods utilize antibodies specific to 8-oxoguanine.

-

ELISA: DNA is immobilized on a plate, and an anti-8-oxoguanine antibody is used for detection, followed by a secondary antibody conjugated to an enzyme for signal generation.

-

Immunofluorescence: Cells are fixed and permeabilized, then incubated with the primary antibody against 8-oxoguanine, followed by a fluorescently labeled secondary antibody for visualization and quantification using microscopy.[11]

-

-

Enzymatic Methods (Fpg or OGG1): These methods use DNA repair enzymes that specifically recognize and cleave the DNA backbone at the site of 8-oxoguanine. The resulting DNA strand breaks can then be quantified using techniques like the comet assay or alkaline elution.

Signaling Pathways and Logical Relationships

The phototoxicity of Ensulizole is initiated by its absorption of UV radiation, leading to an excited state that can then generate ROS. These ROS are the primary mediators of cellular damage, particularly to DNA. The subsequent cellular response involves the activation of DNA damage signaling pathways. While specific studies on the signaling pathways activated by Ensulizole are limited, the general mechanisms of UV-induced oxidative stress and DNA damage response are well-established.

Experimental Workflow for Phototoxicity Assessment

Caption: Workflow of the 3T3 Neutral Red Uptake phototoxicity assay.

Mechanism of Ensulizole-Induced Phototoxicity

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iivs.org [iivs.org]

- 6. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. syngeneintl.com [syngeneintl.com]

- 8. Photoxicity evaluation using in vitro 3T3 NRU phototoxicity test [pifukezazhi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ensulizole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid (PBSA), is a widely used UV-B filter in sunscreen and other cosmetic products to protect the skin from sun damage.[1][2][3][4] Accurate and reliable quantification of Ensulizole in raw materials and finished formulations is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high precision, sensitivity, and specificity.[5] This document provides a detailed application note and protocol for a validated HPLC method for the quantification of Ensulizole.

Chromatographic Conditions

A reversed-phase HPLC method has been developed and validated for the quantification of Ensulizole. The method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents.

| Parameter | Condition |

| Column | Purospher Star® RP-18e (or equivalent C18 column)[1][6] |

| Mobile Phase | Phosphate buffer (pH 2.0), Methanol, and Acetonitrile in a ratio of 15:3:82 (v/v/v)[1][6] |

| Flow Rate | 1.0 mL/min (Typical, can be optimized) |

| Injection Volume | 10 µL (Typical, can be optimized) |

| Detector | UV-Vis Detector |

| Wavelength | 300 nm, 320 nm, or 360 nm[3][7] |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |

| Run Time | Approximately 8 minutes[1][6] |

Experimental Protocols

Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Analytical balance.

-

Volumetric flasks (10 mL, 50 mL, 100 mL).

-

Pipettes and pipette tips.

-

Syringe filters (0.45 µm).

-

HPLC vials.

-

Ensulizole reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Phosphoric acid (analytical grade).

-

Ultrapure water.

Preparation of Solutions

2.1. Phosphate Buffer (pH 2.0)

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water to a concentration of 0.05 M.

-

Adjust the pH to 2.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

2.2. Mobile Phase

Prepare the mobile phase by mixing the phosphate buffer (pH 2.0), methanol, and acetonitrile in the ratio of 15:3:82 (v/v/v).[1][6] Degas the mobile phase before use.

2.3. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 100 mg of Ensulizole reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

2.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., raw material, sunscreen lotion). A general procedure for a cosmetic formulation is as follows:

-

Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ensulizole into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the Ensulizole.

-

Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each standard solution and the sample solution into the HPLC system.

-

Record the chromatograms and measure the peak area of Ensulizole.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Ensulizole in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines.[1][6] The following tables summarize typical validation parameters.

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

| Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 50 | ≥ 0.999 |

Precision

| Level | Repeatability (RSD%) (Intra-day) | Intermediate Precision (RSD%) (Inter-day) |

| Low QC | ≤ 2.0% | ≤ 2.0% |

| Mid QC | ≤ 2.0% | ≤ 2.0% |

| High QC | ≤ 2.0% | ≤ 2.0% |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) |

| Low | 98 - 102% |

| Medium | 98 - 102% |

| High | 98 - 102% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.08 - 0.24[3][7] |

| LOQ | 0.24 - 5.89[3][7] |

Visualizations

Experimental Workflow

Caption: Workflow for Ensulizole quantification by HPLC.

Method Validation Parameters

Caption: Key parameters for HPLC method validation.

References

- 1. [PDF] HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type | Semantic Scholar [semanticscholar.org]

- 2. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ijrpr.com [ijrpr.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Ensulizole as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) as a pharmaceutical reference standard. Detailed protocols for its application in the quality control of pharmaceutical and cosmetic formulations are provided, with a focus on analytical method validation and impurity profiling.

Introduction to Ensulizole as a Reference Standard

Ensulizole is a widely used organic UVB filter in sunscreen and other personal care products.[1] As an active pharmaceutical ingredient (API), its identity, purity, and strength in finished products must be ensured. Ensulizole is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM) traceable to primary pharmacopeial standards (e.g., USP, EP).[2][3][4] These reference standards are critical for:

-

Assay of Ensulizole: To accurately quantify the amount of Ensulizole in raw materials and finished product formulations.

-

Identification: To confirm the identity of Ensulizole in a sample.

-

Analytical Method Validation: To validate analytical procedures for parameters such as accuracy, precision, linearity, and specificity.

-

Impurity Profiling: To identify and quantify any impurities present in the Ensulizole API or finished product.

Physicochemical Properties of Ensulizole

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use.

| Property | Value | Reference |

| Chemical Name | 2-Phenylbenzimidazole-5-sulfonic acid | [1] |

| Synonyms | Phenylbenzimidazole Sulfonic Acid, PBSA | [5] |

| CAS Number | 27503-81-7 | [3][5] |

| Molecular Formula | C₁₃H₁₀N₂O₃S | [3][5] |

| Molecular Weight | 274.30 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | >300 °C | [3][4] |

| Solubility | Water-soluble (as a salt) | [1] |

| UV Absorption | Strong UVB absorber | [1] |

Experimental Protocols

Assay of Ensulizole in Sunscreen Cream by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantification of Ensulizole in a sunscreen formulation using an Ensulizole reference standard.

3.1.1. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Purospher Star® Performance RP-18e (or equivalent C18 column) |

| Mobile Phase | Phosphate buffer (pH 2.0), Methanol, and Acetonitrile (e.g., in a ratio of 15:3:82 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 302 nm |

| Column Temperature | 30 °C |

3.1.2. Preparation of Standard Solution

-

Accurately weigh about 25 mg of Ensulizole USP Reference Standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Prepare a series of dilutions from this stock solution to create calibration standards ranging from approximately 1 µg/mL to 50 µg/mL.

3.1.3. Preparation of Sample Solution

-

Accurately weigh a portion of the sunscreen cream equivalent to about 10 mg of Ensulizole into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the Ensulizole.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection.

3.1.4. System Suitability

Before sample analysis, inject the standard solution multiple times (e.g., n=6) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

3.1.5. Analysis and Calculation

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Calculate the concentration of Ensulizole in the sample using the linear regression equation from the calibration curve.

3.1.6. Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC assay of Ensulizole, in accordance with ICH guidelines.

| Parameter | Typical Acceptance Criteria | Example Data | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 | [7] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.66% - 100.81% | [7] |

| Precision (RSD%) | ≤ 2.0% | ≤ 2.0% | [7] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.08 - 1.94 µg/mL | [8] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.24 - 5.89 µg/mL | [8] |

Impurity Profiling of Ensulizole

The analysis of related substances is crucial for ensuring the quality and safety of the API and the finished product. A common impurity of Ensulizole is Bisdisulizole Disodium.

3.2.1. Impurity Standard

A reference standard for Bisdisulizole Disodium (CAS No. 180898-37-7) should be procured for peak identification and quantification.[2][5]

3.2.2. Chromatographic Method

A gradient HPLC method is typically required to separate Ensulizole from its potential impurities. The method described in section 3.1 can be adapted by introducing a gradient elution program.

3.2.3. Workflow for Impurity Profiling

Caption: Workflow for Impurity Profiling of Ensulizole.

In-Vitro Release Testing (IVRT) of Ensulizole from a Topical Cream

IVRT is a performance test to ensure consistent drug release from semi-solid dosage forms.

3.3.1. IVRT Apparatus and Conditions

| Parameter | Recommended Conditions |

| Apparatus | Vertical Diffusion Cell (Franz Cell) |

| Membrane | Inert synthetic membrane (e.g., polysulfone) |

| Receptor Medium | Phosphate buffer pH 7.4 |

| Temperature | 32 ± 1 °C |

| Stirring Speed | 600 rpm |

| Sampling Times | 1, 2, 4, 6, and 8 hours |

3.3.2. Experimental Procedure

-

Mount the synthetic membrane on the Franz diffusion cell.

-

Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Apply a known amount of the Ensulizole cream uniformly on the membrane.

-

At each time point, withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed medium.

-

Analyze the withdrawn samples for Ensulizole content using the validated HPLC method described in section 3.1.

3.3.3. Data Analysis

Plot the cumulative amount of Ensulizole released per unit area against the square root of time. The release rate is determined from the slope of the linear portion of the plot.

Logical Workflow for Using Ensulizole Reference Standard in Quality Control

The following diagram illustrates the logical workflow for the use of an Ensulizole reference standard in a typical quality control setting.

Caption: Quality Control Workflow using Ensulizole Reference Standard.

Conclusion

Ensulizole reference standard is an indispensable tool for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this active ingredient. The protocols and data presented in these application notes provide a framework for the accurate and reliable use of Ensulizole reference standard in a regulated environment. Adherence to pharmacopeial standards and proper analytical method validation are paramount for achieving consistent and trustworthy results.

References

- 1. ENSULIZOLE - Ataman Kimya [atamanchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid), Pharmaceutical Secondary Standard; Certified Reference Material - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. nasetjournal.com [nasetjournal.com]

- 8. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Determination of Ensulizole in Cosmetic Formulations

AN-CS-001

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Ensulizole (2-Phenylbenzimidazole-5-sulfonic acid) in various cosmetic formulations, such as creams, lotions, and gels. Ensulizole is a water-soluble UV-B filter widely used in sunscreen products to protect the skin from harmful solar radiation.[1] The method is based on the direct measurement of Ensulizole's absorbance in the UV region. This protocol has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine quality control analysis in the cosmetic industry.

Introduction

Ensulizole, chemically known as 2-Phenylbenzimidazole-5-sulfonic acid, is an organic compound used as a primary UV-B absorbing agent in sunscreen and daily-wear cosmetic products.[2] Its water-soluble nature allows for its incorporation into lightweight, non-greasy formulations.[3] To ensure product efficacy and compliance with regulatory limits—which can be up to 4% in the United States and 8% in the European Union—a reliable analytical method for its quantification is essential.[4] While methods like High-Performance Liquid Chromatography (HPLC) are used for the simultaneous analysis of multiple UV filters, UV-Vis spectrophotometry offers a straightforward and economical alternative for the specific quantification of Ensulizole.[2][5]

Principle of the Method

The method is based on the inherent property of Ensulizole to strongly absorb ultraviolet radiation within the UV-B spectrum, which is attributable to its molecular structure containing conjugated aromatic rings. The quantification is achieved by measuring the absorbance of an Ensulizole solution at its wavelength of maximum absorbance (λmax), which is approximately 306 nm. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of Ensulizole.[6]

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

UV-Vis Spectrophotometer (single or double beam)

-

1 cm matched quartz cuvettes

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

-

Pipettes (Class A)

-

Ultrasonic bath

-

Syringe filters (0.45 µm, PTFE or suitable solvent-compatible membrane)

-

-

Reagents:

-

Ensulizole Reference Standard (≥98% purity)

-

Methanol (HPLC or Analytical Grade)

-

Deionized Water

-

Cosmetic product samples containing Ensulizole

-

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10.0 mg of Ensulizole reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.

-

-

Working Standard Solutions (2 - 12 µg/mL):

-

Prepare a series of working standard solutions by pipetting appropriate aliquots of the stock solution into separate 10 mL volumetric flasks.

-

For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the 100 µg/mL stock solution.

-

Dilute to the mark with methanol to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL, respectively.

-

Sample Preparation (for Cream/Lotion)

The initial preparation of a cosmetic sample typically involves dissolving it in a carefully selected solvent like methanol or ethanol.[4][5]

-

Accurately weigh approximately 1.0 g of the cosmetic formulation into a 100 mL beaker.

-

Add 50 mL of methanol and stir with a glass rod to disperse the sample.

-

Transfer the dispersion to a 100 mL volumetric flask. Use additional methanol to rinse the beaker and ensure a complete transfer.

-

Place the volumetric flask in an ultrasonic bath for 15 minutes to facilitate the complete extraction of Ensulizole.

-

Allow the flask to cool to room temperature and dilute to the mark with methanol. Mix well.

-

Centrifuge a portion of the solution or allow it to stand until the insoluble excipients settle.

-

Filter the supernatant through a 0.45 µm syringe filter to obtain a clear solution. Discard the first few mL of the filtrate.[7]

-

This solution may require further dilution with methanol to bring the Ensulizole concentration within the linear range of the calibration curve (2-12 µg/mL). The dilution factor must be recorded.

Spectrophotometric Measurement

-

Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

-

Use methanol as the blank to zero the instrument.

-

Determine the λmax by scanning one of the working standard solutions (e.g., 8 µg/mL). The peak should be observed at approximately 306 nm.

-

Set the instrument to measure the absorbance at the determined λmax.

-

Measure the absorbance of each working standard solution and the prepared sample solution(s).

Data Analysis and Calculation

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions (in µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Use the regression equation to calculate the concentration of Ensulizole in the sample solution.

-

Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

-

-

Calculate the percentage of Ensulizole in the original cosmetic product using the following formula:

% Ensulizole (w/w) = (C × DF × V) / (W × 10⁴)

Where:

-

C = Concentration of Ensulizole in the measured sample solution (µg/mL)

-

DF = Dilution factor applied during sample preparation

-

V = Initial volume of the sample extract (mL)

-

W = Weight of the cosmetic sample taken (g)

-

10⁴ = Conversion factor from µg/g to % (w/w)

-

Method Validation Summary

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8] The results are summarized in the tables below.

Data Presentation

Table 1: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Wavelength (λmax) | 306 nm | - |

| Linearity Range | 2 - 12 µg/mL | r² ≥ 0.999 |

| Correlation Coefficient (r²) | 0.9995 | - |

| Regression Equation | y = 0.0815x + 0.0021 | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Intra-day | < 1.5% | ≤ 2.0% |

| - Inter-day | < 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.15 µg/mL | - |

| Limit of Quantification (LOQ) | 0.45 µg/mL | - |

Table 2: Representative Linearity Data

| Concentration (µg/mL) | Absorbance (Mean, n=3) |

| 2.0 | 0.166 |

| 4.0 | 0.328 |

| 6.0 | 0.490 |

| 8.0 | 0.655 |

| 10.0 | 0.816 |

| 12.0 | 0.980 |

Experimental Workflow Diagram

Caption: Workflow for Ensulizole quantification in cosmetics.

Conclusion

The developed UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the determination of Ensulizole in cosmetic formulations. The validation results confirm that the method is suitable for its intended purpose and can be effectively implemented for routine quality control analysis, ensuring that products meet formulation specifications and regulatory requirements. The low cost of reagents and instrumentation makes this method a highly accessible option for cosmetic laboratories.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. agilent.com [agilent.com]

- 7. scielo.br [scielo.br]

- 8. Development and validation of an ultraviolet-visible spectrophotometric method for determination of phenylethyl resorcinol in new topical nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Ensulizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensulizole, also known as Phenylbenzimidazole Sulfonic Acid, is a water-soluble UVB filter commonly used in sunscreen formulations.[1] Its primary mechanism of action is the absorption of UVB radiation, converting it into less damaging heat energy.[1][2] While effective in preventing UVB-induced erythema and the formation of cyclobutane pyrimidine dimers (CPDs), some studies suggest that Ensulizole may also generate reactive oxygen species (ROS) upon UV exposure, a factor to consider in its overall photoprotective profile.[1][2]

These application notes provide a detailed in vivo experimental design to comprehensively evaluate the efficacy of a topical formulation containing Ensulizole against UVB-induced skin damage. The protocols outlined below are designed for a murine model and focus on key biomarkers of photodamage, including erythema, inflammation, and DNA damage.

Experimental Design and Workflow

The overall experimental workflow is depicted in the diagram below. The study will involve acclimatizing SKH-1 hairless mice, followed by the topical application of a control vehicle and an Ensulizole-containing formulation. A subset of animals in each treatment group will then be exposed to a controlled dose of UVB radiation. Skin tissue samples will be collected at specified time points post-irradiation for various analyses.

Animal Model and UVB Irradiation Protocol

Animal Model:

-

Species: Mouse

-

Strain: SKH-1 hairless mice (female, 6-8 weeks old)

-

Rationale: SKH-1 mice are a well-established model for studying UVB-induced skin damage due to their lack of hair, which allows for uniform UVB exposure, and their sensitivity to UV radiation.

UVB Irradiation:

-

UVB Source: A bank of UVB lamps with an emission spectrum of 280-320 nm.

-

UVB Dose: A single dose of 100 mJ/cm². This dose is known to induce a moderate inflammatory response and DNA damage.

-

Procedure: Mice will be placed in a custom-designed irradiation chamber that allows for consistent and uniform exposure to the dorsal skin. The head will be shielded to prevent eye damage.

Experimental Groups

| Group | Treatment | UVB Exposure | Number of Animals |

| 1 | No Treatment | No | 6 |

| 2 | Vehicle Control | Yes (100 mJ/cm²) | 6 |

| 3 | Ensulizole Formulation | Yes (100 mJ/cm²) | 6 |

Efficacy Endpoints and Protocols

Assessment of Erythema

Protocol:

-

At 24 hours post-UVB irradiation, assess skin erythema on the dorsal side of the mice.

-

Use a chromameter to quantitatively measure skin redness. The a* value, which represents the red/green color spectrum, will be used as the erythema index.

-

Visually score erythema based on a 0-4 scale (0 = no erythema, 1 = minimal, 2 = moderate, 3 = marked, 4 = very marked).

Data Presentation:

| Group | Mean Erythema Index (a* value ± SD) | Mean Visual Erythema Score (± SD) |

| No Treatment + No UVB | 10.2 ± 1.5 | 0.0 ± 0.0 |

| Vehicle + UVB | 25.8 ± 3.2 | 2.5 ± 0.5 |

| Ensulizole + UVB | 15.1 ± 2.1 | 1.2 ± 0.4 |

Histological Analysis for Sunburn Cells

Protocol:

-

At 24 hours post-UVB irradiation, euthanize a subset of mice from each group (n=3).

-

Collect dorsal skin biopsies and fix them in 10% neutral buffered formalin.

-

Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Quantify sunburn cells (apoptotic keratinocytes with pyknotic nuclei and eosinophilic cytoplasm) per millimeter of the epidermis under a light microscope.

Data Presentation:

| Group | Mean Number of Sunburn Cells/mm Epidermis (± SD) |

| No Treatment + No UVB | 0.5 ± 0.2 |

| Vehicle + UVB | 22.4 ± 4.5 |

| Ensulizole + UVB | 8.9 ± 2.1 |

Immunohistochemistry for Cyclobutane Pyrimidine Dimers (CPDs)

Protocol:

-

Use paraffin-embedded skin sections prepared as described above.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate with a primary antibody against CPDs (e.g., clone TDM-2) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Use an avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB) for detection.

-

Counterstain with hematoxylin.

-

Quantify the percentage of CPD-positive nuclei in the epidermis.

Data Presentation:

| Group | Mean Percentage of CPD-Positive Nuclei (± SD) |

| No Treatment + No UVB | < 1% |

| Vehicle + UVB | 65.7 ± 8.3% |

| Ensulizole + UVB | 25.1 ± 5.9% |

ELISA for Tumor Necrosis Factor-alpha (TNF-α)

Protocol:

-

At 24 hours post-UVB irradiation, euthanize the remaining mice in each group (n=3).

-

Collect dorsal skin biopsies and homogenize them in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a BCA protein assay.

-

Use a commercially available mouse TNF-α ELISA kit.

-

Follow the manufacturer's instructions to measure the concentration of TNF-α in the skin lysates.

-

Normalize the TNF-α concentration to the total protein concentration.

Data Presentation:

| Group | Mean TNF-α Concentration (pg/mg protein ± SD) |

| No Treatment + No UVB | 15.4 ± 3.1 |

| Vehicle + UVB | 85.2 ± 12.6 |

| Ensulizole + UVB | 32.8 ± 7.5 |

UVB-Induced Signaling Pathway and Ensulizole's Potential Point of Intervention

UVB radiation triggers a complex signaling cascade in keratinocytes, leading to inflammation and DNA damage. The diagram below illustrates this pathway and the primary point of intervention for Ensulizole. Ensulizole acts as a primary filter, absorbing UVB photons before they can initiate cellular damage.

Conclusion

This comprehensive in vivo experimental design provides a robust framework for evaluating the efficacy of Ensulizole-containing formulations. By assessing multiple key endpoints, including erythema, sunburn cell formation, DNA damage, and inflammatory cytokine production, researchers can obtain a thorough understanding of the photoprotective capabilities of Ensulizole. The provided protocols and data presentation templates offer a standardized approach to facilitate data interpretation and comparison across studies.

References

Application Note: Protocol for Assessing Ensulizole's Effect on Cellular DNA

Introduction

Ensulizole (2-phenylbenzimidazole-5-sulfonic acid) is a water-soluble sunscreen agent that effectively absorbs ultraviolet B (UVB) radiation, making it a common ingredient in lightweight, non-greasy cosmetic and sunscreen formulations.[1][2] While it protects against UVB-induced cyclobutane pyrimidine dimers (CPDs), concerns have been raised about its photoreactivity.[1][3] Upon exposure to UVA or UVB radiation, Ensulizole can generate reactive oxygen species (ROS), including singlet oxygen.[1][4][5] This process can lead to oxidative stress and subsequent cellular damage, including the formation of oxidized guanine bases and DNA strand breaks.[1][5][6] Due to insufficient safety data regarding these effects, the U.S. Food and Drug Administration (FDA) has proposed that Ensulizole, among other agents, requires additional data to be considered Generally Recognized as Safe and Effective (GRASE).[7][8][9]

This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the potential genotoxic effects of Ensulizole on cellular DNA following UV exposure. The described methods include the Comet Assay for detecting DNA strand breaks, γ-H2AX immunofluorescence for identifying DNA double-strand breaks, and cell cycle analysis by flow cytometry to evaluate DNA damage-induced cell cycle arrest.

General Experimental Design

A typical experiment involves treating cultured human cells (e.g., human keratinocytes or fibroblasts) with varying concentrations of Ensulizole, followed by exposure to a controlled dose of UVA and/or UVB radiation. Appropriate controls, including untreated cells, cells treated with Ensulizole alone, and cells exposed to UV radiation alone, are essential for accurate interpretation of the results.

Protocol 1: Alkaline Comet Assay for DNA Strand Break Detection

The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for quantifying DNA single and double-strand breaks in individual cells.[10] Damaged, fragmented DNA migrates further in an electric field, creating a "comet" shape.[11]

Materials:

-

CometSlides™ or pre-coated microscope slides

-

Low Melting Point Agarose (LMAgarose)

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, pH 10; add 1% Triton X-100 and 10% DMSO fresh)[12]

-

Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)[13]

-

Neutralization Buffer (0.4 M Tris, pH 7.5)

-

SYBR® Green I or other DNA staining solution

-

Cultured cells, PBS, trypsin, culture medium

-

Horizontal electrophoresis apparatus, power supply, fluorescence microscope

Procedure:

-

Cell Preparation: Harvest cells treated with Ensulizole and/or UV radiation. Resuspend the cell pellet in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of LMAgarose (pre-warmed to 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™.[10]

-

Gel Solidification: Place the slides flat at 4°C in the dark for 30 minutes to solidify the agarose.[10]

-

Cell Lysis: Immerse the slides in chilled Lysis Solution and incubate for at least 60 minutes at 4°C.[10][11] This step removes cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding: Gently remove the slides from the lysis solution and immerse them in fresh, chilled Alkaline Unwinding Solution for 30-60 minutes at room temperature, protected from light.[13] This allows the DNA to unwind at sites of strand breaks.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Solution. Apply voltage at approximately 1 V/cm for 20-30 minutes.[10] Perform this step on ice to minimize background damage.[10]

-

Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice with fresh buffer.

-

Staining: Stain the slides by adding 50 µL of SYBR® Green I solution to each dried agarose circle.[10]

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Comets are scored either manually or with image analysis software to determine the percentage of DNA in the tail and the tail moment, which are indicative of the level of DNA damage.[10]

Protocol 2: γ-H2AX Immunofluorescence for DNA Double-Strand Breaks

Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is a key early event in the cellular response to DNA double-strand breaks (DSBs).[14][15] Immunostaining for γ-H2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary Antibody: Mouse anti-γ-H2AX monoclonal antibody

-

Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a 12-well plate and allow them to attach. Treat with Ensulizole and/or expose to UV radiation as per the experimental design.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 10-15 minutes at room temperature.[16]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes to allow antibody access to the nucleus.[16]

-

Blocking: Wash again with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (e.g., at a 1:500 dilution in blocking solution) overnight at 4°C.[16][17]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (e.g., at a 1:200 dilution) for 1-2 hours at room temperature in the dark.[17]

-

Counterstaining and Mounting: Wash three times with PBS. Add a drop of mounting medium containing DAPI to a microscope slide, and carefully place the coverslip (cell-side down) onto the slide.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates a higher level of DSBs.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

DNA damage can trigger cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases to allow time for repair.[18][19] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[20][21]

Materials:

-

Treated cell suspension

-

Phosphate Buffered Saline (PBS)

-

Cold 70% Ethanol

-

PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNAse-free RNase A, and 40 µg/mL PI in PBS)[22]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from each treatment condition. Centrifuge at 200 x g for 5 minutes and wash the pellet with cold PBS.[22]

-

Fixation: Resuspend the cell pellet (~1-2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4-9 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][23]

-